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Compound of Interest

Compound Name: AZD9496

Cat. No.: B560170 Get Quote

This document provides an in-depth analysis of the initial Phase I clinical trial results for

AZD9496, an oral selective estrogen receptor degrader (SERD) developed for the treatment of

estrogen receptor-positive (ER+) breast cancer. The data presented is intended for

researchers, scientists, and drug development professionals, focusing on the quantitative

outcomes, experimental protocols, and underlying mechanisms of action.

Introduction to AZD9496
AZD9496 is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor

alpha (ERα).[1] It functions as a potent and selective antagonist and degrader of ERα, a key

driver in the majority of breast cancers.[1][2] The development of oral SERDs like AZD9496
aims to overcome the limitations of fulvestrant, an effective SERD that requires intramuscular

administration and may not achieve complete ER degradation at its clinically feasible dose.[3]

[4][5] Preclinical models demonstrated that AZD9496 effectively inhibits the growth of ER-

positive and ESR1 mutant breast tumors.[2][6]

Mechanism of Action: ERα Antagonism and
Degradation
AZD9496 exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding

induces a conformational change in the receptor, targeting it for proteasomal degradation.[7][8]

The subsequent reduction in cellular ERα levels prevents estrogen-mediated signaling, thereby

inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of
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ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is

critical for overcoming resistance mechanisms, including those mediated by activating

mutations in the ESR1 gene.[2][9]
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Caption: Mechanism of Action of AZD9496 as a Selective Estrogen Receptor Degrader
(SERD).

Phase I Clinical Trial (NCT02248090) Protocol
The first-in-human, Phase I study was designed to determine the safety, tolerability,

pharmacokinetic (PK) profile, and preliminary anti-tumor activity of AZD9496 in women with

ER+/HER2− advanced breast cancer.[1]

Design: The trial employed a dose-escalation, dose-expansion "rolling 6" design.[1]

Patient Population: 45 women with ER+/HER2- advanced or metastatic breast cancer who

had progressed on prior endocrine therapy were enrolled.[1]

Dosing: Patients received AZD9496 orally at doses escalating from 20 mg once daily (QD) to

600 mg twice daily (BID).[1] An expansion cohort of six patients received 250 mg BID.[1]

Treatment Cycles: Dosing occurred in cycles, with the first six cycles being 4 weeks long and

subsequent cycles lasting 6 weeks.[1]

Primary Objectives: To assess the safety and tolerability of AZD9496 and to determine the

maximum tolerated dose (MTD) and/or recommended Phase II dose.

The trial followed a structured workflow from patient screening through follow-up to

systematically evaluate the drug's properties and effects.
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Caption: Workflow of the AZD9496 Phase I Dose-Escalation and Expansion Study.
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Safety Assessment: Adverse events (AEs) were monitored continuously and graded

according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed

during the first 28 days of treatment.[1]

Efficacy Evaluation: Tumor responses were evaluated using the Response Evaluation

Criteria in Solid Tumors (RECIST) v1.1.[1]

Pharmacokinetic Analysis: Plasma concentrations of AZD9496 were measured at various

time points after single and multiple doses to determine key PK parameters.[1]

Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and

circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression

from serial blood draws.[9]

Initial Phase I Trial Results
The study, which commenced in October 2014, completed recruitment by February 2016.[1]

AZD9496 was found to be well tolerated with an acceptable safety profile.[1] The maximum

tolerated dose (MTD) was not reached.[1]

Table 1: Summary of Adverse Events (AEs)

Adverse Event (Causally
Related)

Frequency Grade ≥3 AEs

Diarrhea 35.6% Yes (in 2 patients)

Fatigue 31.1% No

Nausea 22.2% No

Abnormal Hepatic Function N/A Yes (in 1 patient)

Elevated Liver Function Tests N/A Yes (in 1 patient)

Data sourced from the first-in-human Phase I study.[1]
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Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function),

one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID

(diarrhea).[1]

Following a single oral dose, AZD9496 was absorbed rapidly.[1]

Table 2: Single-Dose Pharmacokinetic Parameters

Parameter Value Range

Median Time to Max Concentration
(Tmax)

1.55 – 3.0 hours

Mean Alpha Half-Life 0.99 – 1.99 hours

Mean Terminal Half-Life 1.4 – 5.7 hours

Data represents values across all dose levels.[1]

The study showed evidence of anti-tumor activity and prolonged disease stabilization in a

heavily pretreated patient population.[1]

Table 3: Preliminary Clinical Efficacy

Efficacy Outcome Number of Patients Details

Confirmed Partial
Response (PR)

1
Patient received 250 mg
BID dose.[3]

Stable Disease (SD) at 12

months
4 N/A

Prolonged Disease

Stabilization (>52 weeks)
6

Three of these patients had an

ESR1 mutation.[3]

Data sourced from the Phase I dose-escalation study.[1][3]

While the primary Phase I study focused on safety and PK, a separate presurgical "window-of-

opportunity" study (NCT03236974) provided key pharmacodynamic (PD) data by comparing
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AZD9496 (250 mg BID) with fulvestrant.[3][10]

Table 4: Pharmacodynamic Biomarker Changes from Baseline

Biomarker (H-Score/Level) AZD9496 (250 mg BID) Fulvestrant (500 mg)

Estrogen Receptor (ER) -24% -36%

Progesterone Receptor (PR) -33.3% -68.7%

Ki-67 -39.9% -75.4%

Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested,

AZD9496 was not superior to fulvestrant.[3][10]

Correlative biomarker analysis from the Phase I trial also revealed that 31% of patients had

detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with

persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had

worse progression-free survival.[9]

Conclusion
The initial Phase I trial of AZD9496 demonstrated that the oral SERD is well tolerated in

patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic

profile and evidence of clinical activity, including prolonged disease stabilization in heavily

pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies

confirmed that AZD9496 engages its target and modulates downstream biomarkers.[3][10]

These results supported the further clinical development of AZD9496 and other oral SERDs as

a promising next-generation endocrine therapy.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b560170?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/26/16/4242/82690/A-Randomized-Open-label-Presurgical-Window-of
https://pubmed.ncbi.nlm.nih.gov/32234755/
https://www.benchchem.com/product/b560170?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/26/16/4242/82690/A-Randomized-Open-label-Presurgical-Window-of
https://pubmed.ncbi.nlm.nih.gov/32234755/
https://pubmed.ncbi.nlm.nih.gov/30082476/
https://pubmed.ncbi.nlm.nih.gov/30082476/
https://www.benchchem.com/product/b560170?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/24/15/3510/80997/A-First-in-Human-Study-of-the-New-Oral-Selective
https://aacrjournals.org/clincancerres/article/24/15/3510/80997/A-First-in-Human-Study-of-the-New-Oral-Selective
https://aacrjournals.org/clincancerres/article/26/16/4242/82690/A-Randomized-Open-label-Presurgical-Window-of
https://www.benchchem.com/product/b560170?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/26/16/4242/82690/A-Randomized-Open-label-Presurgical-Window-of
https://pubmed.ncbi.nlm.nih.gov/32234755/
https://www.benchchem.com/product/b560170?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/24/15/3510/80997/A-First-in-Human-Study-of-the-New-Oral-Selective
https://www.benchchem.com/product/b560170?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. aacrjournals.org [aacrjournals.org]

2. selleckchem.com [selleckchem.com]

3. aacrjournals.org [aacrjournals.org]

4. aacrjournals.org [aacrjournals.org]

5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to
fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. Facebook [cancer.gov]

8. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

9. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast
Cancers: Correlative Results from AZD9496 Oral SERD Phase I Trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the
Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients
with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZD9496 Initial Phase I Clinical Trial: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560170#initial-phase-i-clinical-trial-results-for-
azd9496]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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